molecular formula C10H16N2O2 B057749 cyclo(L-Pro-L-Val) CAS No. 2854-40-2

cyclo(L-Pro-L-Val)

Cat. No. B057749
CAS RN: 2854-40-2
M. Wt: 196.25 g/mol
InChI Key: XLUAWXQORJEMBD-YUMQZZPRSA-N
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Description

Cyclo(L-Pro-L-Val) is a diketopiperazine formed by the fusion of valine and proline . It has been reported as a secondary metabolite of fungi and bacteria . It is active against phytopathogenic microorganisms such as R. fascians LMG 3605 . It shows toxicity similar to Chloramphenicol with comparable concentration .


Synthesis Analysis

The synthesis of cyclo(L-Pro-L-Val) has been reported in various studies . The biosynthesis of diketopiperazines (DKPs) like cyclo(L-Pro-L-Val) relies mainly on two enzymes, non-ribosomal peptide synthetases (NRPs) and tRNA-dependent cyclodipeptide synthases (CDPs) .


Molecular Structure Analysis

Cyclo(L-Pro-L-Val) has a molecular weight of 196.25 and its molecular formula is C10H16N2O2 . It is a piperazinone .


Chemical Reactions Analysis

Cyclo(L-Pro-L-Val) has been found to inhibit gram-positive phytopathogenic bacterium . It also shows activity against S. aureus and B. subtilis .


Physical And Chemical Properties Analysis

Cyclo(L-Pro-L-Val) is a solid substance . It has a high solubility in DMSO .

Scientific Research Applications

Neuroprotection

  • Field : Neurobiology
  • Application : Cyclo(L-Pro-L-Phe), a similar compound to cyclo(L-Pro-L-Val), has been found to have neuroprotective effects. It has been isolated from the jellyfish-derived fungus Aspergillus flavus .
  • Method : The compound was tested on Ac2F rat liver cells and SH-SY5Y human neuroblastoma cells. The neuroprotective effect was examined using various assays .
  • Results : Cyclo(L-Pro-L-Phe) reduced hydrogen peroxide-induced apoptosis and the generation of reactive oxygen species. It also prevented the loss of mitochondrial membrane potential and inhibited the activation of mitochondria-related apoptotic proteins .

Antibacterial Activity

  • Field : Microbiology
  • Application : Cyclo(L-Pro-L-Val) has been found in various organisms and has shown activity against certain bacteria .
  • Method : The compound was tested against various bacteria, including S. aureus and B. subtilis .
  • Results : Cyclo(L-Pro-L-Val) was active against S. aureus and B. subtilis, but not E. coli .

Quorum Sensing

  • Field : Microbiology
  • Application : In Pseudomonas aeruginosa, cyclo(L-Pro-L-Val) is capable of activating N-acylhomoserine lactones (AHLs), which are involved in quorum sensing .
  • Method : The exact method of application is not specified in the source .
  • Results : The activation of AHLs by cyclo(L-Pro-L-Val) suggests a potential role in bacterial communication .

PPAR Activation

  • Field : Biochemistry
  • Application : Cyclo(L-Pro-L-Phe), a similar compound to cyclo(L-Pro-L-Val), has been found to be a potent PPAR-γ activator .
  • Method : The compound was tested on Ac2F rat liver cells and SH-SY5Y human neuroblastoma cells .
  • Results : Cyclo(L-Pro-L-Phe) activated PPAR-γ in these cells .

Biopesticide

  • Field : Agriculture
  • Application : Cyclo(L-Pro-L-Val) has potential development as a biopesticide .
  • Method : The exact method of application is not specified in the source .
  • Results : The potential of cyclo(L-Pro-L-Val) as a biopesticide is suggested but not confirmed .

Quorum Sensing Systems

  • Field : Microbiology
  • Application : Cyclo(L-Pro-L-Val) is capable of activating or antagonizing other LuxR-based quorum-sensing systems .
  • Method : The exact method of application is not specified in the source .
  • Results : The activation or antagonism of LuxR-based quorum-sensing systems by cyclo(L-Pro-L-Val) suggests a potential role in bacterial communication .

Auxin Activity in Plants

  • Field : Plant Biology
  • Application : In Pseudomonas aeruginosa, cyclo(L-Pro-L-Val) has been reported to have auxin activity in plants .
  • Method : The exact method of application is not specified in the source .
  • Results : The observation that QS-regulated bacterial production of DKPs modulates auxin signaling and plant growth promotion establishes an important function for DKPs mediating prokaryote/eukaryote transkingdom signaling .

Future Directions

Cyclo(L-Pro-L-Val) has potential development as a biopesticide . It can inhibit gram-positive phytopathogenic bacterium , suggesting its potential use in controlling plant diseases.

properties

IUPAC Name

(3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUAWXQORJEMBD-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426301
Record name CHEBI:69439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclo(L-Pro-L-Val)

CAS RN

2854-40-2
Record name CHEBI:69439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
468
Citations
T UEDA, I SADA, T KATO… - International Journal of …, 1985 - Wiley Online Library
cyclo(‐l‐Pro‐l‐Val‐l‐Pro‐l‐Val‐) (1L) and cyclo(‐l‐Pro‐d‐Val‐l‐Pro‐d‐Val‐) (1D) were synthesized by the conventional method for peptide synthesis. Conformations of 1L and 1D in …
Number of citations: 16 onlinelibrary.wiley.com
DG Davis, BF Gisin - Journal of the American Chemical Society, 1979 - ACS Publications
Methods. NMR spectra were recorded using two different spectrometers. The one, a Varían 220-MHz spectrometer, was equipped with a Nicolet 1080 accessory and operated in the …
Number of citations: 11 pubs.acs.org
AP by Aspergillus, A xylosoxidans Inhibits - researchgate.net
MATERIALS AND METHODS Microorganisms. The A1 bacterium, which was identified in the present work as Achromobacter xylosoxidans, was used throughout this study. …
Number of citations: 0 www.researchgate.net
MZ Chen, ML Dewis, K Kraut, D Merritt… - Journal of food …, 2009 - Wiley Online Library
Stewed beef and grilled dry aged beef were analyzed as part of an in‐depth analytical program, with the aim of creating new flavors incorporating only compounds identified in the …
Number of citations: 49 ift.onlinelibrary.wiley.com
I Ueda, T Ueda, I Sada, T Kato, M Mikuriya… - … Section C: Crystal …, 1984 - scripts.iucr.org
(IUCr) Structure of cyclo(-L-Pro-L-Val-L-Pro-L-Val-) dimethyl sulfoxide solvate, C20H32N4O4.C2H6OS Acta Crystallographica Section C Crystal Structure Communications …
Number of citations: 12 scripts.iucr.org
VD Bock, R Perciaccante, TP Jansen, H Hiemstra… - Organic …, 2006 - ACS Publications
Despite the plethora of techniques to cyclize small peptides, a synthesis of cyclo-[(l)Pro-(l)Tyr-(l)Pro-(l)Val], a potent tyrosinase inhibitor, remains elusive because of the unfavorable …
Number of citations: 268 pubs.acs.org
T Stark, T Hofmann - Journal of agricultural and food chemistry, 2005 - ACS Publications
The taste compounds inducing the blood-like, metallic bitter taste sensation reported recently for a dichloromethane extract prepared from roasted cocoa nibs were identified as a series …
Number of citations: 200 pubs.acs.org
PS Yan, Y Song, E Sakuno, H Nakajima… - Applied and …, 2004 - Am Soc Microbiol
Aflatoxins are potent carcinogenic and toxic substances that are produced primarily by Aspergillus flavus and Aspergillus parasiticus. We found that a bacterium remarkably inhibited …
Number of citations: 217 journals.asm.org
J Kim, JC Kim, MK Sang - Frontiers in Microbiology, 2023 - ncbi.nlm.nih.gov
Pseudomonas spp. produce various antimicrobial substances, including cyclic peptides, which have been shown to suppress fungal pathogens. In a previous study, Pseudomonas …
Number of citations: 5 www.ncbi.nlm.nih.gov
NM Zin, MM Al-Shaibani, J Jalil, A Sukri… - Archives of …, 2020 - Springer
Chloramphenicol (CAP) and cyclo-(l-Val-l-Pro) were previously isolated from Streptomyces sp., SUK 25 which exhibited a high potency against methicillin-resistant Staphylococcus …
Number of citations: 7 link.springer.com

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